molecular formula C17H19N7O2 B10990870 N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide

Cat. No.: B10990870
M. Wt: 353.4 g/mol
InChI Key: MHDNCTSZKCDONP-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of pyridine, purine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A general synthetic route might include:

  • Formation of the Piperidine Core: : Starting with a suitable piperidine derivative, such as piperidine-4-carboxylic acid, the carboxylic acid group can be activated using reagents like carbodiimides (e.g., EDCI) to form an intermediate that can react with an amine.

  • Introduction of the Purine Moiety: : The purine ring can be introduced via nucleophilic substitution reactions. For example, 6-chloropurine can react with the piperidine derivative under basic conditions to form the purine-piperidine linkage.

  • Attachment of the Pyridine Ring: : The pyridine ring, specifically 6-methoxypyridine-3-amine, can be coupled to the intermediate using amide bond formation techniques, often employing coupling reagents like HATU or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

  • Reduction: : The purine ring can be reduced under hydrogenation conditions, potentially altering its biological activity.

  • Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution Reagents: Sodium hydride (NaH), organolithium reagents.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Hydrogenated purine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its purine moiety is particularly relevant for studying interactions with enzymes involved in nucleotide metabolism.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit the activity of enzymes involved in DNA or RNA synthesis, or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloropyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

    N-(6-hydroxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(6-methylpyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(6-methoxypyridin-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This uniqueness can affect its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C17H19N7O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H19N7O2/c1-26-13-3-2-12(8-18-13)23-17(25)11-4-6-24(7-5-11)16-14-15(20-9-19-14)21-10-22-16/h2-3,8-11H,4-7H2,1H3,(H,23,25)(H,19,20,21,22)

InChI Key

MHDNCTSZKCDONP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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